molecular formula C13H9BrF3NO B2850340 4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol CAS No. 868256-50-2

4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol

Cat. No. B2850340
CAS RN: 868256-50-2
M. Wt: 332.12
InChI Key: FICGRGQEJGOPGV-UHFFFAOYSA-N
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Description

“4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol” is a chemical compound with the linear formula C13H9BrF3NO . It has a molecular weight of 332.122 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Environmental Science

In environmental science, this compound might be used to study the degradation of aromatic compounds in the environment or to develop new methods for the detection and removal of pollutants.

Each application area leverages the unique chemical structure of 4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol to explore different facets of scientific research, from health to technology to environmental protection. While specific studies on this compound are not detailed in the search results, the potential applications listed are inferred from the chemical structure and common uses of similar compounds in these fields .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-2-[(2,3,4-trifluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-8-1-4-11(19)7(5-8)6-18-10-3-2-9(15)12(16)13(10)17/h1-5,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICGRGQEJGOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=C(C(=C(C=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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